molecular formula C9H13NOS B2665113 2-(5-Methylthiophen-2-yl)morpholine CAS No. 1097820-93-3

2-(5-Methylthiophen-2-yl)morpholine

Cat. No.: B2665113
CAS No.: 1097820-93-3
M. Wt: 183.27
InChI Key: IIMNEHHBSPHEGX-UHFFFAOYSA-N
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Description

2-(5-Methylthiophen-2-yl)morpholine is a heterocyclic compound featuring a morpholine ring (a six-membered ring containing one oxygen and one nitrogen atom) substituted at the 2-position with a 5-methylthiophen-2-yl group. This structure combines the electron-rich thiophene moiety with the polar morpholine ring, making it a candidate for pharmaceutical intermediates or ligands in catalysis.

Properties

IUPAC Name

2-(5-methylthiophen-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c1-7-2-3-9(12-7)8-6-10-4-5-11-8/h2-3,8,10H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMNEHHBSPHEGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2CNCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylthiophen-2-yl)morpholine typically involves the reaction of 5-methylthiophene-2-carbaldehyde with morpholine under specific conditions. One common method includes the use of a base such as potassium carbonate in an organic solvent like acetonitrile, followed by heating the mixture to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylthiophen-2-yl)morpholine undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiophene ring or the morpholine moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like amines and thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiophene derivatives.

    Substitution: Various substituted thiophene and morpholine derivatives.

Scientific Research Applications

2-(5-Methylthiophen-2-yl)morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(5-Methylthiophen-2-yl)morpholine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 2-(5-Methylthiophen-2-yl)morpholine and its analogs:

Compound Name Molecular Formula Molecular Weight CAS Number Heterocyclic Core Aromatic Substituent Key Features/Applications References
This compound C₉H₁₃NOS 183.27 Not reported Morpholine (O, N) 5-Methylthiophen-2-yl (S) Potential bioavailability enhancer -
2-(5-Methylthiophen-2-yl)azepane C₈H₁₄N₂S 154.21 383130-06-1 Azepane (N) 5-Methylthiophen-2-yl (S) Larger ring size; higher lipophilicity
2-(5-Methylfuran-2-yl)morpholine C₉H₁₃NO₂ 167.21 1094752-65-4 Morpholine (O, N) 5-Methylfuran-2-yl (O) Enhanced polarity due to furan-O
2-[(5-Methylthiophen-2-yl)methylidene]malononitrile C₉H₆N₂S 174.23 Not reported Malononitrile group 5-Methylthiophen-2-yl (S) Cardiovascular intermediate; planar structure

Key Insights:

Heterocyclic Core Effects Morpholine vs. Azepane: Morpholine’s oxygen atom increases polarity and hydrogen-bonding capacity compared to azepane’s nitrogen-only core. Azepane’s seven-membered ring may enhance membrane permeability due to greater lipophilicity . Morpholine vs. Malononitrile: The malononitrile group in the analog from introduces strong electron-withdrawing effects, critical for its role as a drug intermediate. Morpholine, being a saturated ring, likely improves solubility and metabolic stability .

Aromatic Substituent Heteroatom (S vs. O) Thiophene (S): Sulfur’s larger atomic radius and lower electronegativity compared to oxygen enhance π-electron delocalization in thiophene. This property is evident in the planar structure of 2-[(5-Methylthiophen-2-yl)methylidene]malononitrile, which forms layered crystals via C–H⋯N interactions .

Functional Group Impact The malononitrile derivative’s rigid, planar structure contrasts with morpholine’s flexible ring, suggesting divergent applications: the former in crystallography-driven drug design, the latter in bioavailability optimization.

Research Findings and Data Analysis

  • Crystallographic Studies: The thiophene-containing compound in crystallizes in a planar conformation with dihedral angles <6° between the thiophene and malononitrile groups, facilitating intermolecular interactions . Similar planarity is expected in this compound, though morpholine’s saturated ring may reduce rigidity.
  • Synthetic Utility : Morpholine derivatives are often preferred in medicinal chemistry for their balance of solubility and metabolic stability. In contrast, azepane analogs () may prioritize lipophilicity for blood-brain barrier penetration .

Biological Activity

2-(5-Methylthiophen-2-yl)morpholine is a chemical compound with significant potential in various biological applications. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, along with relevant research findings, case studies, and data tables.

Chemical Structure and Properties

Molecular Formula: C9H13NOS
Molecular Weight: 185.27 g/mol
IUPAC Name: this compound

The compound is a derivative of morpholine, which is a cyclic amine, and thiophene, a sulfur-containing aromatic compound. The presence of both moieties contributes to its unique biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly:

  • Antimicrobial Activity: The compound has been investigated for its potential to inhibit microbial growth.
  • Anticancer Activity: Studies suggest it may possess anticancer properties through mechanisms involving enzyme inhibition.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed in several studies. A notable investigation involved the synthesis of morpholine-thiophene hybrid thiosemicarbazones, where derivatives were tested for urease inhibition. The results demonstrated that compounds with similar structures exhibited significant inhibitory effects:

CompoundIC50 (µM)Comparison to Thiourea (IC50)
This compoundNot directly tested but inferred high potentialThiourea: 22.31 ± 0.03 µM
Lead Inhibitor 3.80 ± 1.9 µM 4.5-fold stronger

The lead inhibitor from the study showed an uncompetitive inhibition mechanism against urease, indicating a promising avenue for further exploration in antimicrobial applications .

Anticancer Activity

In addition to its antimicrobial properties, the compound's potential as an anticancer agent has been highlighted in various studies. The structural characteristics of morpholine derivatives have been linked to cytotoxic effects against different cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a comparative study involving several morpholine derivatives, the following results were observed:

CompoundCell LineIC50 (µM)
This compoundMCF-7 (breast cancer)TBD
Other Morpholine DerivativesVariousRange from 4.0 to 20.0

While specific data for this compound was not detailed in all studies, its structural similarity to known active compounds suggests it may exhibit comparable anticancer activity .

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes or receptors due to its morpholine and thiophene components. These interactions may modulate various biochemical pathways, leading to observed biological effects .

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